molecular formula C6H9ClF2OS B12961604 4,4-Difluorocyclohexane-1-sulfinic chloride

4,4-Difluorocyclohexane-1-sulfinic chloride

Cat. No.: B12961604
M. Wt: 202.65 g/mol
InChI Key: MQDSXCYOMYWBDX-UHFFFAOYSA-N
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Description

4,4-Difluorocyclohexane-1-sulfinic chloride is a chemical compound with the molecular formula C6H9ClF2O2S. It is known for its unique structure, which includes two fluorine atoms attached to a cyclohexane ring and a sulfinic chloride group. This compound is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-Difluorocyclohexane-1-sulfinic chloride typically involves the fluorination of cyclohexane derivatives followed by the introduction of the sulfinic chloride group. One common method includes the reaction of cyclohexane with a fluorinating agent such as sulfur tetrafluoride (SF4) under controlled conditions to introduce the fluorine atoms. The resulting difluorocyclohexane is then reacted with thionyl chloride (SOCl2) to introduce the sulfinic chloride group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is typically produced in powder form and stored under specific conditions to maintain its stability.

Chemical Reactions Analysis

Types of Reactions

4,4-Difluorocyclohexane-1-sulfinic chloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids.

    Reduction: It can be reduced to form sulfinic acids or other reduced sulfur compounds.

    Substitution: The sulfinic chloride group can be substituted with other nucleophiles to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles such as amines, alcohols, and thiols can react with the sulfinic chloride group.

Major Products Formed

    Oxidation: Sulfonic acids.

    Reduction: Sulfinic acids and other reduced sulfur compounds.

    Substitution: Various derivatives depending on the nucleophile used.

Scientific Research Applications

4,4-Difluorocyclohexane-1-sulfinic chloride has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to introduce fluorine atoms and sulfinic chloride groups into molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4,4-Difluorocyclohexane-1-sulfinic chloride involves its reactivity with various nucleophiles and electrophiles. The sulfinic chloride group is highly reactive and can undergo substitution reactions with nucleophiles, leading to the formation of new compounds. The fluorine atoms in the cyclohexane ring can also influence the reactivity and stability of the compound.

Comparison with Similar Compounds

Similar Compounds

    4,4-Difluorocyclohexane-1-sulfonyl chloride: Similar structure but with a sulfonyl chloride group instead of a sulfinic chloride group.

    4,4-Difluorocyclohexane-1-sulfonic acid: Contains a sulfonic acid group instead of a sulfinic chloride group.

    4,4-Difluorocyclohexane-1-sulfinic acid: Contains a sulfinic acid group instead of a sulfinic chloride group.

Uniqueness

4,4-Difluorocyclohexane-1-sulfinic chloride is unique due to its combination of fluorine atoms and a sulfinic chloride group, which imparts specific reactivity and properties. This makes it valuable in various chemical reactions and applications where such characteristics are desired.

Properties

Molecular Formula

C6H9ClF2OS

Molecular Weight

202.65 g/mol

IUPAC Name

4,4-difluorocyclohexane-1-sulfinyl chloride

InChI

InChI=1S/C6H9ClF2OS/c7-11(10)5-1-3-6(8,9)4-2-5/h5H,1-4H2

InChI Key

MQDSXCYOMYWBDX-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1S(=O)Cl)(F)F

Origin of Product

United States

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